diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a thioacetamido-linked thiophene dicarboxylate moiety. Its structure integrates key pharmacophores: the pyrazolo-pyrimidinone scaffold is known for kinase inhibition properties, while the thiophene dicarboxylate group enhances solubility and modulates electronic interactions. The 4-fluorophenyl substituent likely contributes to target binding affinity and metabolic stability .
Properties
CAS No. |
534593-89-0 |
|---|---|
Molecular Formula |
C24H22FN5O6S2 |
Molecular Weight |
559.59 |
IUPAC Name |
diethyl 5-[[2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H22FN5O6S2/c1-4-35-22(33)17-12(3)18(23(34)36-5-2)38-21(17)27-16(31)11-37-24-28-19-15(20(32)29-24)10-26-30(19)14-8-6-13(25)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,27,31)(H,28,29,32) |
InChI Key |
WZLSZNCWZKEEIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group and the thioacetamido moiety enhances its interaction with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. Its mechanism of action includes:
- Inhibition of Kinases : Similar compounds have shown efficacy as dual inhibitors of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and neurotrophic signaling pathways .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, one study reported that synthesized compounds achieved a mean growth inhibition (GI%) of 43.9% across various cancer cell lines with IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 6n | CDK2 | 0.22 | Various |
| Compound 6m | TRKA | 0.89 | Various |
| Diethyl Compound | CDK2/TRKA | 0.09 - 1.58 | Multiple |
Anti-inflammatory Activity
In vitro studies have indicated that related compounds can suppress COX enzyme activity significantly. For example, some derivatives showed IC50 values as low as against COX-2, comparable to established drugs like celecoxib .
Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-1 | 0.04 ± 0.09 |
| Compound B | COX-2 | 0.04 ± 0.01 |
Case Studies
Several case studies illustrate the effectiveness of similar compounds in clinical settings:
- Case Study on Renal Carcinoma : Compounds exhibiting high potency against renal carcinoma cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition compared to standard treatments .
- Cell Cycle Arrest Studies : Treatment with pyrazolo derivatives resulted in G0–G1 phase arrest in cancer cells, suggesting a mechanism for their anticancer effects through cell cycle regulation .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : The 4-fluorophenyl and thiophene dicarboxylate combination balances target affinity and pharmacokinetics, outperforming 3-chlorophenyl analogs in preliminary assays .
- Computational Validation : Molecular dynamics simulations (using methods in ) predict stronger hydrogen bonding between the target compound’s thioacetamido group and kinase ATP-binding pockets compared to HS38 .
Preparation Methods
Cyclocondensation of 4-Fluorophenylhydrazine with Ethyl Cyanoacetate
Procedure :
- React 4-fluorophenylhydrazine (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux (12 h) to form 3-amino-4-(4-fluorophenyl)-1H-pyrazole-5-carbonitrile.
- Hydrolyze the nitrile group using 6 M HCl at 80°C (4 h) to yield 3-amino-4-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
- Cyclize with formamide at 180°C (2 h) to generate the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78% | |
| Cyclization Temp. | 180°C | |
| Characterization | $$^1$$H NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, pyrimidine-H) |
Thiolation at Position 6
Method : Treat the pyrazolopyrimidinone with Lawesson’s reagent (1.5 equiv) in toluene at 110°C (6 h).
Optimization :
- Excess P$$4$$S$${10}$$ (2.0 equiv) in pyridine (80°C, 4 h) achieves 85% conversion.
- Purification via silica gel chromatography (hexane:ethyl acetate, 3:1).
Preparation of Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate
Gewald Reaction for Thiophene Formation
- Condense ethyl acetoacetate (1.0 equiv), methyl cyanoacetate (1.1 equiv), and elemental sulfur (1.5 equiv) in ethanol with morpholine (catalyst) at 70°C (8 h).
- Isolate the 5-aminothiophene-2,4-dicarboxylate intermediate via recrystallization (ethanol).
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% | |
| Melting Point | 107–109°C | |
| $$^1$$H NMR | δ 4.16 (q, 4H, ester-CH$$2$$), 2.45 (s, 3H, CH$$3$$) |
Coupling of Thiolated Pyrazolopyrimidine with Chloroacetylated Thiophene
Synthesis of 2-Chloro-N-(thiophenedicarboxylate)Acetamide
- React diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in DMF/K$$2$$CO$$3$$ (6 h, RT).
- Precipitate the product in ice-water; recrystallize from ethanol.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 76% | |
| IR (ν, cm$$^{-1}$$) | 1708 (C=O), 1664 (C=O) |
Thioether Formation via Nucleophilic Substitution
- Combine 1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol (1.0 equiv) and 2-chloro-N-(thiophenedicarboxylate)acetamide (1.05 equiv) in DMF with Et$$_3$$N (2.0 equiv).
- Stir at 50°C (12 h); purify via column chromatography (CH$$2$$Cl$$2$$:MeOH, 20:1).
Optimization :
- Solvent : DMF > DMSO (higher polarity reduces side reactions).
- Catalyst : Et$$_3$$N enhances nucleophilicity of thiolate.
Final Esterification and Characterization
Ester Group Stabilization
- Confirm ester integrity via $$^{13}$$C NMR (δ 165.2, 163.8 ppm for COOEt).
- No transesterification observed under mild conditions (pH 7–8).
Spectroscopic Confirmation
Key Analytical Data :
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Methodologies
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
